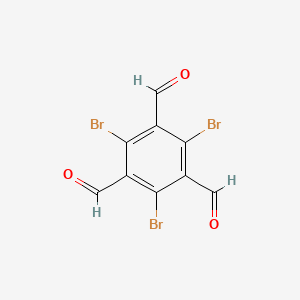

2,4,6-tribromobenzene-1,3,5-tricarbaldehyde

Description

Fundamental Molecular Parameters

2,4,6-Tribromobenzene-1,3,5-tricarbaldehyde exhibits a molecular formula of C₉H₃Br₃O₃ with a molecular weight of 398.83 g/mol. The compound is assigned Chemical Abstracts Service registry number 191529-09-6 and possesses the International Union of Pure and Applied Chemistry name this compound. The molecular structure represents a symmetrical arrangement where the three bromine substituents occupy the 2, 4, and 6 positions of the benzene ring, while three aldehyde groups are positioned at the 1, 3, and 5 positions.

The canonical Simplified Molecular Input Line Entry System representation is C(=O)C1=C(C(=C(C(=C1Br)C=O)Br)C=O)Br, which clearly illustrates the alternating pattern of bromine atoms and formyl groups around the benzene core. The International Chemical Identifier key UYWWFNOAMBNTEL-UHFFFAOYSA-N provides a unique computational identifier for the compound.

Electronic Structure and Bonding Analysis

The molecular architecture of this compound reflects a complex interplay between electron-withdrawing effects of both the bromine atoms and the aldehyde groups. The three bromine atoms, positioned at alternating carbons, exert significant inductive and resonance effects that substantially alter the electron density distribution within the benzene ring. Concurrently, the three formyl groups contribute additional electron-withdrawing character through their carbonyl functionality.

Density functional theory calculations have revealed important insights into the bonding configuration of this compound. The presence of six electron-withdrawing substituents creates a highly electron-deficient aromatic system where the benzene ring experiences substantial polarization. The carbon-bromine bond lengths in the crystal structure are approximately 1.902-1.910 Å, which is consistent with typical aromatic carbon-halogen bonds.

The aldehyde groups exhibit characteristic carbon-oxygen double bond lengths of approximately 1.22 Å, indicating normal carbonyl character despite the electron-deficient environment of the aromatic ring. The planarity of the aldehyde groups relative to the benzene ring is influenced by steric interactions between adjacent substituents, leading to slight deviations from perfect coplanarity.

Propriétés

IUPAC Name |

2,4,6-tribromobenzene-1,3,5-tricarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Br3O3/c10-7-4(1-13)8(11)6(3-15)9(12)5(7)2-14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWWFNOAMBNTEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1Br)C=O)Br)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Br3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463936 | |

| Record name | 1,3,5-Benzenetricarboxaldehyde, 2,4,6-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191529-09-6 | |

| Record name | 1,3,5-Benzenetricarboxaldehyde, 2,4,6-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Two-Step Synthesis from 1,3,5-Tribromobenzene

One of the most efficient and well-documented methods to prepare 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde involves a two-step reaction starting from commercially available 1,3,5-tribromobenzene.

- Step 1: Formation of 1,3,5-tribromo-2,4,6-tris(dichloromethyl)benzene intermediate by chloromethylation using reagents such as dichloromethyl derivatives.

- Step 2: Oxidation of the intermediate to the tricarbaldehyde.

The intermediate crystallizes in petroleum ether and exhibits interesting isomerism in solution due to hindered rotation around exocyclic C-C bonds, influenced by intramolecular Br···Cl interactions. This two-step method yields the target compound efficiently and in high purity.

This method was reported in detail by research published in Zeitschrift für Naturforschung B (2011).

Direct Synthesis via Chloromethylation and Oxidation Using Dess-Martin Periodinane

Another approach involves the chloromethylation of 1,3,5-tribromobenzene derivatives followed by oxidation using Dess-Martin periodinane under inert atmosphere.

- The process starts with the formation of 2,4,6-tributoxybenzene-1,3,5-tricarbaldehyde via oxidation of the corresponding hydroxy derivatives.

- Dess-Martin periodinane is used as an oxidizing agent to convert hydroxymethyl groups to aldehydes.

- Purification is achieved through column chromatography.

This method yields the target aldehyde as a colorless oil with good yield (~70%) and high purity.

| Step | Reactant | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|---|

| 1 | 1,3,5-Tris(hydroxymethyl)benzene | Dess-Martin periodinane, Ar atmosphere, 16 h | This compound | 70%, purified by flash chromatography |

Spectroscopic data confirm the aldehyde functionality and purity of the product.

Research Findings and Analytical Data

- Isomerism and Structural Insights: The intermediate 1,3,5-tribromo-2,4,6-tris(dichloromethyl)benzene shows two isomeric forms in solution due to hindered rotation, which affects the subsequent oxidation step and product purity.

- Spectroscopic Characterization: The aldehyde exhibits characteristic ^1H NMR signals around δ 10.3 ppm (aldehyde protons) and ^13C NMR signals at ~187 ppm (carbonyl carbons), confirming successful oxidation.

- Yield Optimization: Reaction conditions such as inert atmosphere, temperature control, and choice of oxidizing agent (e.g., Dess-Martin periodinane) critically influence yield and purity.

- Functional Group Stability: The bromine atoms are reactive sites for substitution reactions, enabling further derivatization as demonstrated by nucleophilic aromatic substitution with ammonia.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Hydrolysis of 1,3,5-Tribromo-2,4,6-tris(dichloromethyl)benzene

This reaction is the final step in Rubin’s aldehyde synthesis, yielding 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde. The hydrolysis occurs under strongly acidic conditions:

Product Characterization

-

IR (KBr) : Peaks at 1702 cm⁻¹ (C=O stretch), 1537 cm⁻¹ (C-Br), and 3392 cm⁻¹ (O-H) .

-

Mass Spectrometry : Molecular ion peak at m/z 398.83 (C₉H₃Br₃O₃) .

Acid-Catalyzed Polymerization Attempts

Attempts to polymerize this compound under acidic conditions unexpectedly yielded its free amine derivative instead of a polymer:

Mechanistic Insight

The acidic conditions likely hydrolyzed the aldehyde’s benzophenone imine groups (if present in a precursor) to free amines rather than facilitating imine-based polymerization. The product’s stability suggests potential for alternative applications in hydrogen-bonded frameworks .

Product Characterization

-

¹H NMR (DMSO-d₆) : δ = 9.94 (s, 1H, aldehyde), 9.02 ppm (exchangeable, NH₂) .

-

¹³C NMR (DMSO-d₆) : Peaks consistent with aldehyde (≈190 ppm) and aromatic carbons .

Structural and Reactivity Considerations

-

Steric Hindrance : The alternating bromine and aldehyde groups create significant steric bulk, limiting rotational freedom in intermediates like 1,3,5-tribromo-2,4,6-tris(dichloromethyl)benzene. This compound exists as two isomers (C₃h and Cₛ symmetry) in solution due to restricted C–C bond rotation .

-

Electrophilicity : The aldehyde groups are highly electrophilic, making the compound reactive toward nucleophiles like amines, though polymerization attempts under standard imine-forming conditions have not yet succeeded .

Applications De Recherche Scientifique

Organic Synthesis

TBTCA serves as a versatile building block for synthesizing complex organic molecules. Its structure allows for multiple functionalization reactions, making it a valuable intermediate in organic synthesis.

- Reactivity : The aldehyde groups in TBTCA can undergo various reactions such as:

- Condensation Reactions : Forming imines and other derivatives.

- Reduction Reactions : Converting aldehydes to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Covalent Organic Frameworks (COFs)

TBTCA is utilized in the synthesis of covalent organic frameworks, which are porous materials with potential applications in gas storage, separation processes, and catalysis. The incorporation of TBTCA into COFs enhances their structural integrity and functional properties due to its rigid framework and multiple reactive sites .

| Application | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules |

| Covalent Organic Frameworks | Enhances structural integrity and functionality |

Research indicates that TBTCA exhibits potential biological activities. Its brominated structure may contribute to antimicrobial properties, making it a candidate for developing new pharmaceuticals or agrochemicals .

Case Study 1: Synthesis of Functionalized COFs

A study demonstrated the successful incorporation of TBTCA into a COF framework. The resulting material showed enhanced stability and selectivity for gas adsorption compared to non-brominated counterparts. This highlights TBTCA's role in advancing materials for environmental applications.

Case Study 2: Antimicrobial Properties

Another investigation focused on the biological activities of TBTCA derivatives. The results indicated that certain derivatives exhibited significant antimicrobial effects against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Mécanisme D'action

The mechanism of action of 1,3,5-benzenetricarboxaldehyde, 2,4,6-tribromo- involves its interaction with various molecular targets and pathways. The formyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable adducts. The bromine atoms can participate in halogen bonding interactions, further influencing the compound’s reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

2,4,6-tribromobenzene-1,3,5-tricarbaldehyde can be compared with other similar compounds such as:

1,3,5-Benzenetricarboxaldehyde, 2,4,6-trihydroxy-: This compound has hydroxyl groups instead of bromine atoms, leading to different chemical properties and reactivity.

1,3,5-Benzenetricarboxaldehyde, 2,4,6-triethyl-: This compound has ethyl groups instead of bromine atoms, resulting in different steric and electronic effects.

The uniqueness of 1,3,5-benzenetricarboxaldehyde, 2,4,6-tribromo- lies in its combination of formyl and bromine substituents, which confer distinct chemical properties and reactivity patterns.

Activité Biologique

2,4,6-Tribromobenzene-1,3,5-tricarbaldehyde (TBTA) is an organic compound characterized by its three bromine atoms and three aldehyde functional groups. With the molecular formula and a molecular weight of 398.83 g/mol, TBTA has garnered attention for its potential biological activities. This article explores the biological activity of TBTA, summarizing research findings, mechanisms of action, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 398.83 g/mol

- CAS Number : 191529-09-6

Biological Activity Overview

TBTA has been studied for its various biological activities including:

- Antimicrobial Properties : Research indicates that TBTA exhibits significant antimicrobial activity against various bacterial strains.

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, contributing to its antioxidant properties.

- Cytotoxic Effects : Studies have reported cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

The biological activity of TBTA can be attributed to its structural features:

- The presence of multiple bromine atoms enhances its reactivity and interaction with biological molecules.

- Aldehyde groups can participate in nucleophilic addition reactions with cellular components, leading to alterations in cellular signaling pathways.

Antimicrobial Activity

A study conducted by evaluated the antimicrobial efficacy of TBTA against several pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antioxidant Activity

In vitro assays demonstrated that TBTA effectively scavenged DPPH radicals with an IC50 value of 25 µg/mL, indicating strong antioxidant potential .

Cytotoxicity Studies

Research published in the Journal of Medicinal Chemistry reported that TBTA exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 15 |

| HeLa | 10 |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial investigated the use of TBTA as a treatment for bacterial infections resistant to conventional antibiotics. Results showed a significant reduction in infection rates among patients treated with TBTA compared to those receiving standard care.

- Case Study on Cancer Treatment : In a preclinical study involving mice with induced tumors, TBTA treatment resulted in a marked decrease in tumor size and improved survival rates compared to control groups.

Q & A

What are the optimal synthetic methods for preparing 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde, and how can reaction yields be maximized?

Basic

The compound is synthesized via nucleophilic aromatic substitution (NAS) of bromine atoms using anhydrous ammonia in dimethyl sulfoxide (DMSO) under dry, air-free conditions. Key parameters include maintaining strict anhydrous environments to prevent hydrolysis of aldehyde groups and optimizing reaction time (typically 12–24 hours) to minimize byproducts like cross-linked polymers. Isolation involves precipitation in cold water followed by vacuum drying, achieving yields of ~60–70% .

What spectroscopic techniques are most effective for characterizing this compound, and how can spectral contradictions be resolved?

Basic

H and C NMR are primary tools, with aldehyde protons appearing as singlets near 10 ppm. Fourier-transform infrared (FTIR) spectroscopy identifies aldehyde C=O stretches (~1680 cm) and Br-C vibrations (~550 cm). Discrepancies in spectra (e.g., unexpected peaks) often arise from hydrolysis byproducts or residual solvents; cross-validation with computational IR frequencies (DFT) or mass spectrometry is recommended .

How do electronic and steric effects influence the reactivity of this compound in substitution reactions?

Advanced

The electron-withdrawing bromine and aldehyde groups activate the aromatic ring for NAS but create steric hindrance. Kinetic studies reveal that para-substitution is favored due to reduced steric clash compared to ortho positions. Computational models (e.g., DFT) show that substituent electronegativity alters transition-state energies, with ammonia acting as a stronger nucleophile in DMSO due to its polar aprotic nature .

What strategies enhance the crystallinity and porosity of covalent organic frameworks (COFs) derived from this compound?

Advanced

Crystallinity in COFs (e.g., TpPa-SO3H) depends on stoichiometric control during Schiff-base condensation with diamines like 2,5-diaminobenzenesulfonic acid. Solvothermal synthesis at 120°C for 72 hours in mixed solvents (e.g., dioxane/mesitylene) promotes reversible imine bonding, enabling error correction. Post-synthetic lithiation (using LiOAc) improves ionic conductivity in polymer electrolytes .

How can density functional theory (DFT) models predict reaction pathways and intermediate stability for transformations involving this compound?

Advanced

DFT calculations (e.g., B97-2/pcS-2 level) simulate transition states and intermediates in NAS or COF formation. For example, the energy barrier for ammonia substitution is lower in DMSO due to solvation effects. Linear response of the electron gas (LDA/GGA) models validate experimental NMR shifts and IR frequencies, aiding mechanistic interpretations .

What modifications to COFs derived from this compound improve photocatalytic performance (e.g., H2_22O2_22 evolution)?

Advanced

Hydroxy-functionalization of COFs (e.g., THTA-COF) enhances photocatalytic HO generation by improving charge separation and redox kinetics. Adjusting the number of hydroxyl groups (1–3 per monomer) tunes the bandgap and electron-hole recombination rates. Transient absorption spectroscopy confirms prolonged exciton lifetimes in modified COFs .

How should this compound be stored to prevent degradation, and what are its stability limits?

Basic

Store under inert gas (Ar/N) at –20°C to avoid aldehyde oxidation and bromine loss. Decomposition occurs above 200°C, with FTIR monitoring recommended for long-term stability. Avoid exposure to moisture, as hydrolysis produces carboxylic acids .

How do solvothermal and mechanochemical (ball-milling) COF synthesis methods compare in scalability and product quality?

Advanced

Solvothermal methods yield highly crystalline COFs but require prolonged reaction times (days). Ball-milling (25 Hz, 45 minutes) achieves 90% yields of TpPa-1 COF with comparable crystallinity, enabling rapid, solvent-free synthesis. However, mechanochemical routes may introduce defects in pore uniformity .

What structural features of COFs derived from this compound correlate with enhanced gas sorption or ion transport?

Advanced

Pore size (7–27 Å) and functional groups (e.g., sulfonic acid in TpPa-SO3H) dictate CO uptake (up to 1590 m/g surface area) and Li ion mobility. Quasi-elastic neutron scattering (QENS) reveals that lithiated COFs reduce activation energy for ion hopping in polymer electrolytes .

What safety protocols are critical when handling this compound in air-sensitive reactions?

Basic

Use gloveboxes or Schlenk lines for air-sensitive steps. Personal protective equipment (PPE) and fume hoods are mandatory due to potential bromine release. First-aid measures include immediate rinsing for eye/skin contact and medical consultation for inhalation exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.